molecular formula C8H7F4N3O2 B13581418 N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

Cat. No.: B13581418
M. Wt: 253.15 g/mol
InChI Key: LATLXHAGASNGJR-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is a complex organic compound characterized by the presence of a nitro group, a methyl group, and a tetrafluoroethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of the tetrafluoroethyl group through a substitution reaction. The final step involves methylation of the amine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The use of high-purity reagents and controlled reaction environments ensures consistent quality and scalability. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrafluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a tetrafluoroethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F4N3O2

Molecular Weight

253.15 g/mol

IUPAC Name

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

InChI

InChI=1S/C8H7F4N3O2/c1-13-6-5(15(16)17)2-4(3-14-6)8(11,12)7(9)10/h2-3,7H,1H3,(H,13,14)

InChI Key

LATLXHAGASNGJR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(C(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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